molecular formula C14H22OS B120284 2,6-Di-tert-butyl-4-mercaptophenol CAS No. 950-59-4

2,6-Di-tert-butyl-4-mercaptophenol

Cat. No. B120284
CAS RN: 950-59-4
M. Wt: 238.39 g/mol
InChI Key: NFVMNXZFSKGLDR-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-mercaptophenol, also known as DTBP, is an organic compound . It is a white crystalline solid with a distinct thioether odor . It is relatively stable chemically and is soluble in common organic solvents such as alcohols, ethers, and ketones .


Molecular Structure Analysis

The molecular formula of 2,6-Di-tert-butyl-4-mercaptophenol is C14H22OS . Its average mass is 238.389 Da and its monoisotopic mass is 238.139130 Da .


Physical And Chemical Properties Analysis

2,6-Di-tert-butyl-4-mercaptophenol is a white crystalline solid with a distinct thioether odor . It is relatively stable chemically and is soluble in common organic solvents such as alcohols, ethers, and ketones .

Scientific Research Applications

Antioxidant Applications in Polymer Science

2,6-Di-tert-butyl-4-mercaptophenol has been extensively studied for its inhibitory effects on the oxidation of polymers, notably polypropylene. Research by Zolotova and Denisov (1982) highlighted its effectiveness in terminating oxidation chains initiated by peroxide radicals, indicating its potential as a robust antioxidant in materials science. The study suggested that mercaptophenol and its derivatives could significantly enhance the durability and longevity of polymeric materials by preventing oxidative damage (Zolotova & Denisov, 1982).

Role in Coordination Chemistry

Maity et al. (2017) explored the coordination chemistry of a derivative of 2,6-di-tert-butyl-4-mercaptophenol with ruthenium ions. This work demonstrated the redox-noninnocent nature of the ligand, which could undergo oxidation, significantly altering its reactivity. Such findings open pathways for the development of novel metal complexes with potential applications in catalysis, redox chemistry, and materials science (Maity et al., 2017).

Electrochemical Properties

The electrochemical behavior of derivatives of 2,6-di-tert-butyl-4-mercaptophenol has been a subject of interest due to its implications in energy storage and conversion technologies. Richards and Evans (1977) investigated the anodic oxidation of these derivatives, revealing intricate mechanisms that could inform the design of more efficient electrochemical devices and corrosion inhibitors (Richards & Evans, 1977).

Antioxidant Efficiency in Biological Systems

In a study by Kolyada et al. (2018), the antioxidant activity of 2,6-di-tert-butyl-4-mercaptophenol and its derivatives was compared to other known antioxidants in inhibiting human erythrocyte membrane lipid peroxidation. This research underscores the compound's potential in medical and biochemical applications, particularly in protecting cells from oxidative stress (Kolyada et al., 2018).

Interaction with Biomolecules

Loginova et al. (2022) synthesized novel Ag(I) complexes with phenolic Schiff bases derived from 2,6-di-tert-butyl-4-mercaptophenol, evaluating their antibacterial activity and interactions with biomolecules. Such studies are critical for the development of new antimicrobial agents and understanding the bioactivity of metal-organic frameworks (Loginova et al., 2022).

Safety And Hazards

When handling 2,6-Di-tert-butyl-4-mercaptophenol, avoid breathing its mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . Keep people away from and upwind of any spill or leak .

properties

IUPAC Name

2,6-ditert-butyl-4-sulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22OS/c1-13(2,3)10-7-9(16)8-11(12(10)15)14(4,5)6/h7-8,15-16H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVMNXZFSKGLDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00241719
Record name 2,6-Di-tert-butyl-4-mercaptophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00241719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Di-tert-butyl-4-mercaptophenol

CAS RN

950-59-4
Record name 2,6-Bis(1,1-dimethylethyl)-4-mercaptophenol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Di-tert-butyl-4-mercaptophenol
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Record name 2,6-Di-tert-butyl-4-mercaptophenol
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Record name 2,6-di-tert-butyl-4-mercaptophenol
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Synthesis routes and methods I

Procedure details

3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenylthiocyanate (55 g, 0.209 mole) was dissolved in acetone (200 ml) under an argon atmosphere. Water (7.6 g, 0.42 mole) was added and the reaction cooled to 0° C. Triethylphosphine (24.7 g, 0.209 mole) was added dropwise over a period of 1 hour and the reaction was then allowed to warm to room temperature with stirring. The solution was concentrated, solvents removed, and the resulting oil purified by chromatography on silica. The fractions containing the thiol were combined and the solvents removed to yield a white powder. Recrystallization from methanol/water yielded, upon drying, 43.3 g of the title compound. The NMR spectrum confirmed the identity of the product.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
7.6 g
Type
reactant
Reaction Step Two
Quantity
24.7 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Combine 3,5-di-t-butyl-4-hydroxythiophenol (751mg), diethylazodicarboxylate (496μL, 3.15mmol) and p-dioxane (5mL). Place under an argon atmosphere and stir for 2 hours to give a complex of 3,5-di-t-butyl-4-hydroxythiophenol and diethyl azodicarboxylate.
Quantity
751 mg
Type
reactant
Reaction Step One
Quantity
496 μL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

3,5-bis(1,1-Dimethylethyl)-4-hydroxyphenyl thiocyanate (55 g, 0.209 mole) was dissolved in acetone (200 ml) under an argon atmosphere. Water (7.6 g, 0.42 mole) was added and the reaction cooled to 0° C. Triethylphosphine (24.7 g, 0.209 mole) was added dropwise over a period of 1 hour and the reaction was then allowed to warm to room temperature with stirring. The solution was concentrated, solvents removed, and the resulting oil purified by chromatography on silica. The fractions containing the thiol were combined, the solvents removed to yield a white powder which was recrystallized from methanol/water and dried to yield 43.3 of the desired product. NMR confirmed the identity of the product.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
7.6 g
Type
reactant
Reaction Step Two
Quantity
24.7 g
Type
reactant
Reaction Step Three

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